Home > Products > Screening Compounds P82922 > 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride - 885500-69-6

4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride

Catalog Number: EVT-3175751
CAS Number: 885500-69-6
Molecular Formula: C11H17Cl3N2
Molecular Weight: 283.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(4-Chlorophenyl)methyl]piperidin-4-amine

  • Compound Description: 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) is structurally similar to 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride, with the addition of a methylene group between the chlorophenyl ring and the piperidine nitrogen. The kinetics of its oxidation by alkaline potassium permanganate in the presence of a Ru(III) catalyst was studied. [] The reaction yielded chlorobenzene and L-alanine, N-(2-aminomethylethyl)-carboxylic acid, suggesting a cleavage of the piperidine ring. [] This compound highlights the susceptibility of the piperidine ring to oxidative cleavage under specific conditions. []

N-(4-Chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride

  • Compound Description: This compound demonstrated antitumor activity against various cancer cell lines, including PC-3 prostate cancer cells. [] Its mechanism involves inhibiting epidermal growth factor (EGF)-induced phosphorylation of extracellular signal-regulated protein kinase1/2 (ERK1/2), ultimately leading to antiproliferative effects on tumor cells. []

3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate (DEDCPP)

  • Compound Description: This compound exhibits antibacterial and antifungal activities. [] DFT calculations revealed its potential for non-linear optical (NLO) applications. [] Spectral analysis and molecular docking studies provided insights into its structure and potential interactions with biological targets. []

(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-Chlorophenyl)(piperidin-1-yl)methanone

  • Compound Description: These compounds were found as a 0.75/0.25 adduct, indicating their structural similarity and potential for co-crystallization. [] The major component, (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, possesses a hydroxyl group at the 4-position of the piperidine ring. [] Crystal structure analysis revealed intermolecular hydrogen bonding patterns influencing their solid-state arrangement. []

2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

  • Compound Description: This compound is a key intermediate in synthesizing biologically active molecules. [] A new purification method for this compound using a water and organic solvent system was developed. [] This improved method avoids crystallization, leading to higher purity and better suitability for drug preparation. []

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives

  • Compound Description: This series of compounds displayed a range of biological activities, including antibacterial and urease inhibitory activity. [] Notably, several compounds showed potent urease inhibition with IC50 values in the low micromolar range. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective CB1 cannabinoid receptor antagonist. [8-14, 17, 22, 25] Its interaction with the lysine residue Lys3.28 (192) on the CB1 receptor is crucial for its inverse agonist activity. [] SR141716A is shown to reduce food intake and body weight in rodents [].

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: This analog of SR141716A lacks the hydrogen bonding potential at the C3 position of the pyrazole ring and acts as a neutral antagonist at the CB1 receptor. []

5-(5-alkynyl-2-thienyl)pyrazole derivatives

  • Compound Description: This novel series of CB1 receptor antagonists was designed through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety. [] These compounds, particularly compound 18, demonstrated significant weight loss in diet-induced obese mice. [] This modification highlights the importance of exploring bioisosteric replacements for optimizing drug activity and selectivity. []

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

  • Compound Description: This compound's crystal structure was determined, revealing its conformational preferences and intermolecular interactions. [] The presence of halogenated aromatic rings and a piperidin-4-one core contributes to its specific structural features. []

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033)

  • Compound Description: This radiolabeled compound ([18F] NIDA-42033), synthesized through nucleophilic [18F] fluorination, serves as a potential PET radiotracer for studying CB1 cannabinoid receptors in the animal brain. [] The successful incorporation of [18F] without significantly altering the structure is crucial for its application in imaging studies.

1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on (ELB139)

  • Compound Description: ELB139 acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor and exhibits anxiolytic effects in rats. [] It shows potential as a therapeutic agent for anxiety disorders with fewer side effects compared to traditional benzodiazepines. []

(±)-4-(4-Chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol

  • Compound Description: This difluorinated analog of reduced haloperidol exhibits high affinity for the sigma-1 receptor (S1R) and promotes BDNF release from mouse brain astrocytes. [] Unlike reduced haloperidol, this analog resists oxidation to haloperidol, mitigating potential side effects associated with D2 receptor antagonism. [] It also shows promise in treating cognitive impairments. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: BAY 59-3074 acts as a novel, selective cannabinoid CB1/CB2 receptor partial agonist. [] It shows antihyperalgesic and antiallodynic effects in various pain models, including neuropathic and inflammatory pain. [] Importantly, tolerance to side effects develops rapidly, while the therapeutic effects are maintained. []

N4-(4-Chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2)

  • Compound Description: SP-2, a substituted pyrimidine derivative, shows potential as an anti-Alzheimer's agent. [] It displayed promising results in behavioral and biochemical studies, comparable to donepezil. [] Docking studies and molecular property predictions suggest favorable drug-likeness and ADME properties for CNS activity. []

6-(Piperidin-1-yl)-8,9-Diphenyl Purines

  • Compound Description: These compounds, designed as analogs of otenabant (1), are potent and selective peripherally restricted inverse agonists of the CB1 receptor. [] They offer potential for treating metabolic syndrome, diabetes, liver diseases, fibrosis, and gastrointestinal disorders with reduced CNS side effects. []

N-((1-(1H-1,2,4-triazole-1-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide (TZPU)

    1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate (SAR127303)

    • Compound Description: This known MAGL inhibitor exhibits potent activity (IC50 = 39.3 nM) and good selectivity over FAAH and cannabinoid receptors. [] It showed promising results in PET imaging studies, exhibiting good brain permeability and a distribution consistent with MAGL. [] This compound is a potential PET ligand for imaging MAGL in vivo. []

    3-(2-chlorophenyl)-5- (5-methyl-1-(piperidin-4-yl)-1H-pyrrazol-4-yl)isoxazole (CMPI)

    • Compound Description: CMPI selectively potentiates (α4)3(β2)2 nAChRs, showing potential for treating nicotine dependence and neuropsychiatric conditions. [, , ] It acts as a potent potentiator of nAChRs containing an α4:α4 subunit interface. [] Photolabeling studies revealed its binding sites in Torpedo nAChRs, providing insights into its mechanism of action. [] CMPI inhibits ACh responses of (α4)2(β2)3 nAChRs and fully inhibits human muscle and Torpedo nAChRs. []

    3-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-1-[6-(difluoromethoxy)pyridin-3-yl]urea (RTI1092769)

    • Compound Description: RTI1092769, a pyrazole-based weak inverse agonist/antagonist of the CB1 receptor, demonstrates limited brain penetration and improved metabolic syndrome symptoms in mice. [] It effectively inhibits weight gain, improves glucose utilization, and reduces hepatic triglyceride content and steatosis in obese mice. [] Additionally, it ameliorates biomarkers associated with nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). []
    Classification
    • Chemical Name: 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride
    • Molecular Formula: C11_{11}H14_{14}ClN2_2·2HCl
    • CAS Number: 885500-00-0
    Synthesis Analysis

    The synthesis of 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride typically involves several steps, beginning with the preparation of key intermediates. A common synthetic route includes:

    1. Formation of Intermediate: The synthesis starts with the reaction of 4-chlorobenzaldehyde with piperidine. This reaction often employs reducing agents such as sodium borohydride to facilitate the conversion to the corresponding alcohol.
    2. Amine Formation: The alcohol is then converted to the amine through further reduction processes, often using lithium aluminum hydride or other suitable reducing agents.
    3. Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to yield the dihydrochloride salt form, enhancing its solubility and stability.

    Technical Parameters

    Molecular Structure Analysis

    The molecular structure of 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride reveals a piperidine ring that adopts a chair conformation, which is crucial for its biological activity. Key structural features include:

    • Piperidine Ring: A six-membered saturated ring that provides basicity due to the nitrogen atom.
    • Chlorophenyl Substitution: The presence of a 4-chlorophenyl group enhances lipophilicity and may influence binding affinity in biological systems.

    Structural Data

    • Crystal Structure: The compound forms centrosymmetric tetramers linked by hydrogen bonds, contributing to its stability in solid-state forms .
    Chemical Reactions Analysis

    4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride participates in various chemical reactions:

    1. Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, utilizing reagents like potassium permanganate.
    2. Reduction Reactions: It can be reduced to form other amine derivatives, often employing lithium aluminum hydride.
    3. Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for diverse functionalization of the aromatic ring.

    Common Reagents and Conditions

    • Oxidizing Agents: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3).
    • Reducing Agents: Lithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4).
    Mechanism of Action

    The mechanism of action for 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride is primarily related to its role as an intermediate in synthesizing pharmacologically active compounds such as haloperidol and loperamide.

    Pharmacokinetics

    This compound exhibits high gastrointestinal absorption and acts as a substrate for P-glycoprotein, influencing its bioavailability and distribution within biological systems .

    Biochemical Pathways

    Due to its structural characteristics, it can interact with various receptors and enzymes, contributing to its pharmacological effects.

    Physical and Chemical Properties Analysis

    The physical and chemical properties of 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride include:

    • Appearance: Typically presented as a white crystalline powder.
    • Solubility: Soluble in water and organic solvents, facilitating its use in various formulations.

    Relevant Data

    • Melting Point: Specific melting points may vary based on purity but are generally around 200 °C.
    Applications

    The primary applications of 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride are found in pharmaceutical chemistry:

    1. Intermediate in Drug Synthesis: It serves as a crucial building block in synthesizing antipsychotic medications like haloperidol and antidiarrheal agents like loperamide.
    2. Research Applications: Investigated for potential biological activities including effects on neurotransmitter systems.

    Properties

    CAS Number

    885500-69-6

    Product Name

    4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride

    IUPAC Name

    4-(4-chlorophenyl)piperidin-4-amine;dihydrochloride

    Molecular Formula

    C11H17Cl3N2

    Molecular Weight

    283.6 g/mol

    InChI

    InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H

    InChI Key

    VINMVPQTRMIKPO-UHFFFAOYSA-N

    SMILES

    C1CNCCC1(C2=CC=C(C=C2)Cl)N.Cl.Cl

    Canonical SMILES

    C1CNCCC1(C2=CC=C(C=C2)Cl)N.Cl.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.